molecular formula C19H23FN4O4S B11190740 N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide

Cat. No.: B11190740
M. Wt: 422.5 g/mol
InChI Key: HEJHQYFLCXYSKN-UHFFFAOYSA-N
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Description

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazin-2-yl core substituted with a 2-(3,4-dimethoxyphenyl)ethyl group and a 4-fluorobenzenesulfonamide moiety. The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the sulfonamide moiety often contributes to binding affinity through sulfonyl interactions .

Properties

Molecular Formula

C19H23FN4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C19H23FN4O4S/c1-27-17-8-3-14(11-18(17)28-2)9-10-24-12-21-19(22-13-24)23-29(25,26)16-6-4-15(20)5-7-16/h3-8,11H,9-10,12-13H2,1-2H3,(H2,21,22,23)

InChI Key

HEJHQYFLCXYSKN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the triazine ring, followed by the introduction of the dimethoxyphenyl ethyl side chain and the fluorobenzenesulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity and stability.

    Substitution: This reaction can replace certain atoms or groups within the molecule, leading to derivatives with modified characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its interactions with biological molecules and its potential as a biochemical probe.

    Medicine: The compound is explored for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Triazine-Sulfonamide Class

The compound shares structural motifs with several sulfonamide-triazine derivatives documented in pesticide and herbicide research:

Compound Name / Identifier Key Structural Features Reported Use/Activity Reference
Metsulfuron-methyl (Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) 1,3,5-triazin-2-yl core with methyl and methoxy substituents; sulfonylurea linkage Herbicide (acetolactate synthase inhibitor)
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) Triazole-sulfonamide hybrid with dichlorophenyl and difluoromethyl groups Herbicide (protoporphyrinogen oxidase inhibitor)
Target Compound 1,3,5-triazin-2-yl with 3,4-dimethoxyphenethyl and 4-fluorobenzenesulfonamide substituents Unknown (likely enzyme inhibition or pesticidal)

Key Differences and Implications:

Core Heterocycle : Unlike metsulfuron-methyl (triazine) or sulfentrazone (triazole), the target compound retains a partially saturated 1,4,5,6-tetrahydro-1,3,5-triazin-2-yl ring, which may influence conformational flexibility and target binding .

Substituent Chemistry : The 3,4-dimethoxyphenethyl group distinguishes it from simpler aryl or alkyl substituents in analogs. This group’s bulk and electron-donating methoxy groups could enhance interactions with hydrophobic enzyme pockets or modulate metabolic stability .

Sulfonamide Position: The 4-fluorobenzenesulfonamide contrasts with the sulfonylurea linkage in metsulfuron-methyl. Fluorine’s electronegativity may strengthen hydrogen bonding or alter pharmacokinetic properties compared to non-fluorinated analogs .

Activity and Selectivity Trends

  • Metsulfuron-methyl: Inhibits acetolactate synthase (ALS), critical in branched-chain amino acid synthesis in plants. Its sulfonylurea group facilitates strong binding to ALS .
  • Sulfentrazone: Targets protoporphyrinogen oxidase, causing oxidative membrane damage in weeds. The triazole-sulfonamide hybrid enhances redox cycling interference .
  • The fluorinated sulfonamide may improve selectivity over non-fluorinated derivatives, as seen in other agrochemicals .

Physicochemical Properties

Property Target Compound Metsulfuron-methyl Sulfentrazone
Molecular Weight ~478.5 g/mol (estimated) 381.4 g/mol 397.2 g/mol
LogP (lipophilicity) Higher (due to dimethoxyphenethyl) Moderate (logP ~1.8) High (logP ~3.5)
Solubility Likely low (hydrophobic substituents) Moderate (water: 1.4 g/L at 20°C) Low (water: 0.003 g/L at 20°C)

Biological Activity

N-{5-[2-(3,4-dimethoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-fluorobenzenesulfonamide is a compound of interest in pharmacological research due to its potential biological activities. This article examines its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structural characteristics:

  • Chemical Formula : C17_{17}H22_{22}F N3_{3}O2_{2}S
  • Molecular Weight : 359.44 g/mol

Structural Features

  • Triazine Core : The presence of a triazine ring is significant for its interaction with biological targets.
  • Dimethoxyphenyl Group : This moiety may enhance lipophilicity and facilitate cellular uptake.
  • Fluorobenzenesulfonamide Group : Contributes to the compound's binding affinity and specificity towards certain receptors.

Pharmacological Targets

Research has indicated that this compound interacts with various biological targets, including:

  • G Protein-Coupled Receptors (GPCRs) : The compound has been shown to exhibit agonistic activity towards specific GPCRs, influencing intracellular signaling pathways.
  • Ion Channels : It may modulate ion channel activity, impacting neuronal excitability and neurotransmission.

Case Studies and Experimental Data

  • Neurite Outgrowth Stimulation :
    • A study demonstrated that the compound significantly promotes neurite outgrowth in neuronal cultures at a concentration of 10 µM, suggesting neuroprotective properties .
    Concentration (µM)Neurite Outgrowth (%)
    00
    1035
    5020
  • Antibacterial Activity :
    • Preliminary tests showed that derivatives of similar compounds exhibit antibacterial properties against E. coli and S. aureus with a minimum inhibitory concentration (MIC) of 256 µg/mL .
  • Toxicological Assessment :
    • In vivo studies indicated that the compound does not significantly alter liver or kidney function markers in treated mice, suggesting a favorable safety profile .

The mechanisms through which this compound exerts its effects may include:

  • Modulation of Neurotransmitter Systems : By acting on GPCRs, it may influence neurotransmitter release and receptor activation.
  • Antimicrobial Action : The sulfonamide group is known for its antibacterial properties, likely through inhibition of bacterial folic acid synthesis.

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